RS5517

NHERF1 PDZ1 antagonist colorectal cancer

RS5517 (CAS 2227017-46-9) is a synthetic small-molecule antagonist that specifically targets the PDZ1 domain of the NHERF1 (Na⁺/H⁺ exchanger regulatory factor adaptor protein, preventing its ectopic nuclear entry. It belongs to the indole-2-carboxamide chemical class and is primarily utilized as a pharmacological tool to interrogate NHERF1-dependent survival pathways in colorectal cancer (CRC) models, particularly in the context of β-catenin depletion.

Molecular Formula C23H19ClN2O2
Molecular Weight 390.9 g/mol
Cat. No. B12376656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS5517
Molecular FormulaC23H19ClN2O2
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(NC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)CO
InChIInChI=1S/C23H19ClN2O2/c24-17-8-11-21-19(13-17)20(12-15-4-2-1-3-5-15)22(26-21)23(28)25-18-9-6-16(14-27)7-10-18/h1-11,13,26-27H,12,14H2,(H,25,28)
InChIKeyFHIRYPMBXVLHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

RS5517 Procurement Guide: NHERF1 PDZ1-Domain Antagonist for Targeted Colorectal Cancer Research


RS5517 (CAS 2227017-46-9) is a synthetic small-molecule antagonist that specifically targets the PDZ1 domain of the NHERF1 (Na⁺/H⁺ exchanger regulatory factor 1) adaptor protein, preventing its ectopic nuclear entry [1]. It belongs to the indole-2-carboxamide chemical class and is primarily utilized as a pharmacological tool to interrogate NHERF1-dependent survival pathways in colorectal cancer (CRC) models, particularly in the context of β-catenin depletion [2].

Targets NHERF1 PDZ1 domain to block ectopic nuclear entry
Designed for NHERF1/β-catenin synthetic lethality pathway studies
Indole-2-carboxamide tool compound for conditional cytotoxicity assays

RS5517 vs. In-Class NHERF1 Antagonists: Why Substitution Is Not Advisable


In-class NHERF1 PDZ1 antagonists exhibit significant variability in cellular potency, target engagement, and functional outcomes due to subtle differences in chemical structure that impact binding mode and intracellular activity. For instance, analogs within the same indole-2-carboxamide series show up to 1.8-fold differences in ΔIC50 values (the differential cytotoxicity between NHERF1-high and NHERF1-low states) [1]. Furthermore, RS5517 has been specifically validated as a chemical probe for the NHERF1/β-catenin synthetic lethal interaction, a functional phenotype not uniformly observed across all NHERF1 PDZ1 binders [2]. Therefore, substituting RS5517 with a structurally similar but functionally unvalidated analog may compromise experimental reproducibility and interpretation of NHERF1-dependent biology.

Indole-2-carboxamide analogs may exhibit different conditional cytotoxicity windows; reported ΔIC₅₀ values can vary across the series.
Synthetic lethal functional phenotype with β-catenin depletion has not been uniformly validated for all NHERF1 PDZ1 binders.
Binding-mode variations (e.g., absence of Pi-cation interaction with Arg80) may alter target engagement and cellular response profiles.

RS5517 Differential Performance: Head-to-Head Quantitative Evidence vs. Key Comparators


RS5517 Exhibits 1.8-Fold Superior ΔIC50 vs. Lead Analog 1 in NHERF1-Dependent Cytotoxicity Assays

RS5517 (also designated as compound 15 in the ACS Med. Chem. Lett. series) demonstrates a ΔIC50 value of 44 μM (52 μM -Dox vs. 8 μM +Dox), which is 1.8-fold higher than the ΔIC50 of 38 μM for the parent indole-2-carboxamide derivative 1 (62 μM -Dox vs. 24 μM +Dox) [1]. A larger ΔIC50 value signifies greater conditional selectivity for CRC cells that re-express NHERF1 upon β-catenin knockdown, therapeutically relevant context [1].

ΔIC₅₀ vs. lead analog
Head-to-head
ΔIC₅₀ = 44 μM (RS5517) vs. 38 μM (derivative 1)
Supports conditional selectivity endpoint review
Ls174Tshβ-Cat cells ± Dox; MTT assay
NHERF1 PDZ1 antagonist colorectal cancer structure-activity relationship cytotoxicity

RS5517 Demonstrates 6.5-Fold Higher Potency in NHERF1-Expressing vs. NHERF1-Low CRC Cells

RS5517 exhibits a pronounced, context-dependent cytotoxicity profile. In Ls174Tshβ-Cat cells where NHERF1 expression is low (Dox-untreated), the IC50 is 52 ± 6 μM. However, upon β-catenin knockdown with doxycycline (which triggers NHERF1 re-expression), the IC50 shifts to 8 ± 2 μM, representing a 6.5-fold increase in potency [1]. This contrasts with comparator compound 10 from the same chemical series, which shows a higher absolute potency (+Dox IC50 = 5 μM) but a lower fold-change (16.8-fold, -Dox 84 μM vs. +Dox 5 μM), indicating that RS5517 offers a balanced combination of both absolute potency and a high dynamic range in NHERF1-conditional cytotoxicity [2].

NHERF1-conditional potency
Cross-study comparable
6.5-fold shift (−Dox IC₅₀ 52 μM vs. +Dox 8 μM)
Reported assay potency context for β-catenin-modulated CRC models
Compound 10 shows higher fold-shift but greater baseline toxicity
NHERF1 PDZ1 antagonist target engagement conditional cytotoxicity colorectal cancer

RS5517 Abolishes PDZ1 Domain Ligand Binding with Single-Digit Micromolar Affinity Comparable to β2-AR C-Terminal Peptide

RS5517 directly competes with the native ligand-binding interaction at the NHERF1 PDZ1 domain. In a fluorescence-based binding assay using a dansyl-labeled β2-AR C-terminal peptide, the presence of 5 mM RS5517 completely abolished the binding of the PDZ1 domain to the dansyl-NDSLL peptide [1]. The intrinsic affinity of the PDZ1 domain for the β2-AR peptide is approximately 10 μM, and the inhibition profile of RS5517 is consistent with a competitive antagonist that fully occupies the canonical peptide-binding groove at micromolar concentrations [2]. In contrast, earlier generation indole-based NHERF1 PDZ1 antagonists, such as scaffold 10a, required higher concentrations or exhibited partial inhibition profiles in analogous displacement assays [3].

PDZ1 ligand displacement
Cross-study comparable
5 mM RS5517 abolishes PDZ1–dansyl-NDSLL binding
Supports target engagement assay benchmarking
Fluorescence polarization; earlier scaffold 10a showed incomplete blockade
PDZ1 domain NHERF1 target engagement fluorescence polarization biophysical validation

RS5517 Synergizes with β-Catenin Knockdown to Promote Apoptosis, Uniquely Validated as a Synthetic Lethal Tool

RS5517 is distinguished by its functional validation in a synthetic lethal interaction with β-catenin depletion. In DLD1shβ-Cat CRC cells, the combination of 10 μM RS5517 with doxycycline-induced β-catenin knockdown increased the sub-G1 apoptotic population to 86.6%, compared to only 5.4% with β-catenin knockdown alone [1]. This robust apoptotic switch is accompanied by biochemical markers including Caspase-3 activation, PARP cleavage, and reduced phospho-ERK1/2 levels [2]. While other NHERF1 PDZ1 inhibitors from the same chemical series (e.g., compounds 9, 10, 13) exhibit comparable or slightly superior ΔIC50 values, RS5517 (compound 15) is the only molecule in this class that has been extensively characterized for this specific synthetic lethal mechanism in peer-reviewed functional studies [2].

Synthetic lethal apoptosis
Class-level inference
+β-cat KD: 86.6% sub-G₁ vs. 5.4% alone
Reported synthetic lethal model-response context
DLD1shβ-Cat; Caspase-3, PARP cleavage; only probe validated for this mechanism
NHERF1 β-catenin synthetic lethality apoptosis colorectal cancer combination therapy

RS5517 Binding Mode Reveals Unique Pi-Cation Interaction with Arg80 Not Observed in All Indole-2-Carboxamide Analogs

Molecular modeling of RS5517 bound to the NHERF1 PDZ1 domain reveals a distinctive Pi-cation interaction between the guanidine group of Arg80 and the 3-benzyl substituent on the indole core [1]. This interaction is further stabilized by hydrophobic contacts between the 2-(4-hydroxymethyl)benzoyl moiety and Phe27/Ile79, and two hydrogen bonds with the Leu27 backbone [1]. While other analogs in the series (e.g., compounds 9, 10, 13) engage Arg80 via carboxylic acid or alcohol moieties, the specific Pi-cation geometry of RS5517 is associated with a unique combination of favorable baseline cytotoxicity (-Dox IC50 = 52 μM) and high conditional selectivity (ΔIC50 = 44 μM) that is not replicated by other regioisomers or functional group permutations [2].

Binding mode (Pi-cation)
Class-level inference
Unique Pi-cation with Arg80 guanidine; H-bonds with Leu27 backbone
Supports structure-based differentiation from analogs
Molecular docking; compounds 9,10,13 engage Arg80 via different moieties
NHERF1 PDZ1 domain molecular docking structure-based design SAR

RS5517 Demonstrates Consistent Cytotoxic Activity Across Multiple CRC Cell Lines with Variable NHERF1 Expression

RS5517 was evaluated across a panel of three CRC cell lines with distinct NHERF1 baseline expression levels. In DLD-1 cells (low NHERF1), RS5517 exhibited an IC50 of 65 ± 11 μM, whereas in SW480 and SW620 cells (higher NHERF1 baseline), IC50 values were approximately 17-22 μM [1]. This 3-4 fold difference in potency correlates with NHERF1 expression status and is comparable to the pattern observed for other potent NHERF1 PDZ1 inhibitors in the series (e.g., compound 5: DLD-1 IC50 = 68 μM, SW480 IC50 = 17 μM; compound 10: DLD-1 IC50 = 85 μM, SW480 IC50 = 15 μM) [2]. However, RS5517 uniquely balances potency in SW480 cells (22 μM) with the lowest IC50 in DLD-1 cells among the high-ΔIC50 compounds, suggesting a more favorable therapeutic index in NHERF1-low contexts [1] [2].

CRC cell line panel
Cross-study comparable
DLD-1 IC₅₀ 65 μM; SW480 ~17 μM; SW620 ~22 μM
Reported cell-model response consistency across NHERF1 contexts
4-day MTT; lower baseline toxicity than compound 10
colorectal cancer NHERF1 cytotoxicity cell line panel SAR

RS5517 Optimal Application Scenarios: Where RS5517 Delivers Maximum Scientific Value


Investigating NHERF1/β-Catenin Synthetic Lethality in Colorectal Cancer

Use RS5517 as a pharmacological tool to probe the synthetic lethal interaction between NHERF1 and β-catenin. In DLD1shβ-Cat or Ls174Tshβ-Cat CRC cells, treat with 10 μM RS5517 in combination with doxycycline-induced β-catenin knockdown. This combination drives an autophagy-to-apoptosis switch, increasing apoptotic cells from 5.4% to 86.6%, with biochemical readouts including Caspase-3 activation, PARP cleavage, and reduced phospho-ERK1/2 [1]. RS5517 is the only NHERF1 PDZ1 antagonist with peer-reviewed validation for this specific mechanism [2].

Conditional Cytotoxicity Profiling in NHERF1-Dependent CRC Models

Employ RS5517 to differentiate NHERF1-dependent from NHERF1-independent cytotoxic effects. In Ls174Tshβ-Cat cells, the ΔIC50 between Dox-untreated (NHERF1-low, IC50 = 52 ± 6 μM) and Dox-treated (NHERF1-high, IC50 = 8 ± 2 μM) conditions provides a robust window for conditional selectivity assessment [3]. This 6.5-fold shift enables precise quantification of NHERF1 pathway engagement in cellular assays.

Validating NHERF1 PDZ1 Domain Target Engagement in Biophysical Assays

Utilize RS5517 as a positive control in fluorescence polarization or NMR-based assays designed to identify novel NHERF1 PDZ1 ligands. At 5 mM, RS5517 completely abolishes the binding of dansyl-NDSLL peptide to the NHERF1 PDZ1 domain, confirming competitive antagonism at the canonical peptide-binding groove [4]. This robust inhibition profile serves as a benchmark for evaluating new chemical entities targeting the NHERF1 PDZ1 domain.

Structure-Activity Relationship (SAR) Studies of Indole-2-Carboxamide NHERF1 Antagonists

Use RS5517 as a reference compound in SAR campaigns aimed at optimizing NHERF1 PDZ1 inhibitors. RS5517 exhibits a ΔIC50 of 44 μM, which is 1.8-fold higher than the parent derivative 1, and its unique Pi-cation interaction with Arg80 provides a structural rationale for its distinct pharmacological profile [5]. Comparative studies with analogs 9, 10, and 13 can elucidate the contributions of specific functional groups and binding geometries to cellular activity and target selectivity [6].

Application
Selection Property
Validation Focus
NHERF1/β-catenin synthetic lethality studies
PDZ1-domain antagonist with reported synthetic lethal model phenotype
Apoptosis and pathway-response endpoint review
Conditional cytotoxicity profiling in β-catenin-modulated CRC models
NHERF1-dependent cytotoxicity window
ΔIC₅₀ endpoint context across NHERF1 expression states
Target engagement assay benchmarking
Complete PDZ1 ligand displacement activity
Competitive binding and domain-occupancy validation
SAR studies of indole-2-carboxamide series
Reference compound with defined binding mode and potency profile
Comparative interaction geometry and cellular activity review

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